molecular formula C16H16O2 B8531350 (4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone

(4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone

Cat. No. B8531350
M. Wt: 240.30 g/mol
InChI Key: DYOYUSFOYASYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Methoxy-2-methylphenyl) (4-methylphenyl)methanone

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4-methoxy-2-methylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O2/c1-11-4-6-13(7-5-11)16(17)15-9-8-14(18-3)10-12(15)2/h4-10H,1-3H3

InChI Key

DYOYUSFOYASYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3.43 mL, 0.0400 mmol) and N,N-dimethylformamide (2 drops) were added to chloroform (60 mL) solution of 4-methoxy-2-methylbenzoic acid (5.0 g, 0.0300 mol). After the reaction mixture was stirred at room temperature for one hour, the reaction solvent was evaporated under reduced pressure. The obtained yellow oily substance was dissolved in chloroform (60 mL). Toluene (3.52 mL, 0.0330 mol) and aluminum chloride (8.02 g, 0.0601 mol) were added to this solution while cooled on ice, and the reaction mixture was stirred for three and a half hours while keeping the reaction mixture cooled ice. After 5% hydrochloric acid was added to the reaction mixture and extracted with chloroform, the organic phase was washed with 10% hydrochloric acid, water, a saturated sodium bicarbonate aqueous solution and brine, and dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the residue obtained by evaporating the solvent under reduced pressure was purified by silica gel column chromatography (hexane:ethyl acetate=15:1) to obtain yellow oily (4-methoxy-2-methylphenyl) (4-methylphenyl)methanone (4.26 g, 58.9%).
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
3.43 mL
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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